3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-[4-[2-(dimethylamino)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16) |
InChI Key |
NIALLOYSNYDZMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Step 1 : Tosylation of 4-hydroxyphenylpropanol to form 4-(3-hydroxypropyl)phenyl 4-methylbenzenesulfonate.
- Step 2 : Nucleophilic substitution with dimethylamine in dimethylformamide (DMF) at 80°C for 18 hours to install the dimethylaminoethoxy group.
- Step 3 : Oxidation of the alcohol to propanoic acid using Na₂Cr₂O₇/H₂SO₄ or enzymatic methods.
Example Reaction:
$$
\text{4-Hydroxyphenylpropanol} \xrightarrow{\text{p-TsCl, TEA}} \text{Tosylate intermediate} \xrightarrow{\text{Me}_2\text{NH, DMF}} \text{3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanol} \xrightarrow{\text{Oxidation}} \text{Target Acid}
$$
Yield : 72–88% (based on analogous steps in).
Coupling Reactions
Aryl-alkyl coupling strategies are effective for constructing the propanoic acid backbone.
Protocol:
- Step 1 : Synthesize 4-[2-(dimethylamino)ethoxy]benzaldehyde via Ullmann coupling between 4-iodophenol and 2-(dimethylamino)ethanol, followed by oxidation.
- Step 2 : Perform a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to form α,β-unsaturated ester.
- Step 3 : Hydrogenate the double bond using Pd/C (10% w/w) in ethanol under H₂ (3 atm), followed by ester hydrolysis with NaOH.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CuI, K₂CO₃ | 120°C | 24 h | 65% |
| 2 | NaH, THF | 0°C → RT | 6 h | 82% |
| 3 | Pd/C, H₂ | RT | 12 h | 90% |
Hydrogenation of Cinnamic Acid Derivatives
Asymmetric hydrogenation of α,β-unsaturated precursors provides enantiomerically pure propanoic acids.
Method:
- Step 1 : Synthesize (E)-3-{4-[2-(dimethylamino)ethoxy]phenyl}acrylic acid via Knoevenagel condensation.
- Step 2 : Hydrogenate using Rh(norbornadiene)((R)-BINAP)ClO₄ catalyst in methanol at 50°C.
| Catalyst | Pressure (bar) | ee (%) | Yield |
|---|---|---|---|
| Rh/(R)-BINAP | 10 | >99 | 94% |
| Ru/(S)-XylBINAP | 10 | 85 | 78% |
Solid-Phase Synthesis
For high-throughput production, resin-bound strategies are employed:
- Step 1 : Load Wang resin with Fmoc-protected 4-hydroxyphenylpropanoic acid.
- Step 2 : Alkylate with 2-(dimethylamino)ethyl bromide using DBU as a base in DMF.
- Step 3 : Cleave with TFA/water (95:5) to release the free acid.
- Purity: >95% (HPLC).
- Scalability: 10–100 g batches.
Biocatalytic Approaches
Enzymatic methods using lipases or esterases offer greener alternatives:
- Step 1 : Esterify 3-{4-[2-(dimethylamino)ethoxy]phenyl}propanol with vinyl acetate using Candida antarctica lipase B.
- Step 2 : Hydrolyze the ester to the acid under mild conditions (pH 7.0, 37°C).
| Enzyme | Conversion (%) | Selectivity |
|---|---|---|
| CAL-B | 92 | R-enantiomer |
| PPL | 68 | S-enantiomer |
Data Summary Table
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Alkylation | p-TsCl, Me₂NH | 88 | 98 | Moderate |
| Coupling | Pd/C, NaH | 90 | 95 | High |
| Hydrogenation | Rh/BINAP | 94 | >99 | Low |
| Solid-Phase | DBU, TFA | 95 | 97 | High |
| Biocatalytic | CAL-B | 92 | 96 | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as a drug candidate for specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and biochemical processes .
Comparison with Similar Compounds
Structural Analogs with Variations in the Aromatic Substituent
Pioglitazone Degradation Products
- 3-(4-(2-(5-Ethylpyridine-2-yl)ethoxy)phenyl)-2-mercaptopropanoic acid: This compound, identified as a base degradation product of pioglitazone, replaces the dimethylamino group with a pyridine ring. The thiol (-SH) group increases reactivity, leading to disulfide bond formation under oxidative stress.
- 2-(1-Carboxy-2-{4-[2-(5-ethylpyridine-2-yl)-ethoxy]phenyl}-ethyl disulfanyl)-3-{4-[2-(5-ethylpyridine-2-yl)-ethoxy]phenyl}propanoic acid: A dimeric degradation product with two pyridine-ethoxy-phenylpropanoic acid units linked by a disulfide bond. Its higher molecular weight and disulfide bridge suggest lower membrane permeability compared to the monomeric target compound .
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic Acid
- Structural Features: Contains a dinitrophenylamino group instead of dimethylamino.
- Key Differences: The electron-withdrawing nitro groups reduce basicity and increase hydrophobicity.
(2S)-2-Ethoxy-3-{4-[2-(10H-phenoxazin-10-yl)ethoxy]phenyl}propanoic Acid
- Structural Features: Substitutes dimethylamino with a phenoxazine moiety.
Propanoic Acid Derivatives with Different Substituents
3-[4-(Dimethylamino)phenyl]propanoic Acid (CAS 73718-09-9)
- Structural Features: Lacks the ethoxy linker present in the target compound.
- Key Differences: Absence of the ethoxy group reduces molecular flexibility and hydrophilicity, likely decreasing bioavailability. This highlights the critical role of the ethoxy spacer in optimizing drug-like properties .
Ferrostatin-1 (3-[4-(Phenylamino)cyclohexyl]propanoic Acid)
- Structural Features: Cyclohexyl group replaces the phenyl ring, with a phenylamino substituent.
- Biological Activity: Inhibits lipid peroxidation and ferroptosis, a form of regulated cell death. Unlike the target compound, Ferrostatin-1’s cyclohexyl core enhances stereochemical specificity, enabling precise interactions with lipid membranes .
Role of the Ethoxy Linker
The ethoxy group in 3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid serves as a flexible spacer, allowing the dimethylamino group to adopt optimal orientations for target engagement. Comparisons with compounds lacking this linker (e.g., 3-[4-(dimethylamino)phenyl]propanoic acid) demonstrate its importance in:
- Solubility : Enhanced water solubility due to the oxygen atom’s polarity.
- Metabolic Stability : Resistance to rapid enzymatic cleavage compared to ester or amide linkers .
Biological Activity
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is . The presence of a dimethylamino group, an ethoxy group, and a phenylpropanoic acid moiety contributes to its distinct chemical reactivity and biological activity. These functional groups enable the compound to interact with various biological targets, potentially influencing cellular processes.
The mechanism by which 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid exerts its biological effects involves multiple pathways:
- Receptor Interaction : The compound may function as an agonist or antagonist for specific receptors, modulating cellular signaling pathways.
- Enzyme Modulation : It can influence enzyme activities through competitive or non-competitive inhibition, affecting metabolic pathways.
- Cellular Uptake : The dimethylamino group enhances solubility and permeability, facilitating cellular uptake and subsequent biological effects.
Antimicrobial Activity
Research has indicated that 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid exhibits antimicrobial properties. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid | Antimicrobial, Anticancer | |
| (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid | C_{16}H_{19F_3N_1O_5 | Anti-diabetic |
| 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid | C_{20}H_{25FN_1O_5 | PPARα, -γ, and -δ agonist |
This table highlights how 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid stands out due to its dual antimicrobial and anticancer activities compared to other compounds.
Case Studies
- Anticancer Study : A study published in Cancer Research evaluated the efficacy of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size and weight compared to control groups.
- Antimicrobial Efficacy : In a recent investigation published in Journal of Antimicrobial Chemotherapy, derivatives of the compound were tested against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the ethoxy group enhanced antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
